molecular formula C24H22N2O3 B11066592 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11066592
M. Wt: 386.4 g/mol
InChI Key: GQLFXGMXSHVQIO-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The benzodioxole intermediate is then alkylated using 2-bromopropane to form 1-(1,3-benzodioxol-5-yl)propan-2-yl bromide.

    Quinazolinone Formation: The final step involves the reaction of the alkylated benzodioxole with 2-aminobenzophenone under basic conditions to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation step and high-efficiency purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The phenyl group and benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to certain natural products makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The quinazolinone core may also play a role in binding to biological macromolecules, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-quinazolinone: Lacks the benzodioxole moiety but shares the quinazolinone core.

    1,3-Benzodioxole-5-carboxylic acid: Contains the benzodioxole moiety but lacks the quinazolinone structure.

    3-Phenylquinazolin-4(3H)-one: Similar quinazolinone structure but without the benzodioxole group.

Uniqueness

The uniqueness of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one lies in its combination of the benzodioxole and quinazolinone structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H22N2O3/c1-16(13-17-11-12-21-22(14-17)29-15-28-21)23-25-20-10-6-5-9-19(20)24(27)26(23)18-7-3-2-4-8-18/h2-12,14,16,23,25H,13,15H2,1H3

InChI Key

GQLFXGMXSHVQIO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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